molecular formula C14H18N4O4 B2600318 3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034524-06-4

3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No.: B2600318
CAS No.: 2034524-06-4
M. Wt: 306.322
InChI Key: PDKXRIPMMYSHNU-UHFFFAOYSA-N
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Description

3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, an azetidine ring, and an oxazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid, which is then converted into the corresponding acid chloride using thionyl chloride. This intermediate is reacted with azetidine-3-ylmethanol to form the azetidin-3-ylmethyl ester. Finally, the ester undergoes cyclization with oxazolidine-2,4-dione under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of more efficient catalysts and reagents to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the pyrazole or azetidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as alkyl, acyl, or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, 3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool for biochemical studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity.

Mechanism of Action

The mechanism of action of 3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-((1-(1H-pyrazole-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
  • 3-((1-(1,3-dimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
  • 3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)methyl)thiazolidine-2,4-dione

Uniqueness

The uniqueness of 3-((1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione lies in its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[[1-(1,3,5-trimethylpyrazole-4-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4/c1-8-12(9(2)16(3)15-8)13(20)17-4-10(5-17)6-18-11(19)7-22-14(18)21/h10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKXRIPMMYSHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CC(C2)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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